Phenyl 2-hydroxy-5-iodobenzoate

Lipophilicity Physicochemical Property Drug Design

Researchers requiring cell-permeable salicylate probes for intracellular target engagement face solubility and permeability limitations with the free acid. Phenyl 2-hydroxy-5-iodobenzoate is a neutral, lipophilic prodrug that directly addresses this. • LogP 3.216 (vs. 2.906 for acid) enhances passive membrane diffusion. • pKa 8.10 eliminates negative charge at physiological pH, reducing TPSA by 11 Ų. • Esterase-labile, enabling controlled intracellular release of active 5-iodosalicylate for PGK inhibition (Ki 0.60 mM, ~15-fold over salicylate). Supplied with rigorous QC; ready for global shipment.

Molecular Formula C13H9IO3
Molecular Weight 340.11 g/mol
CAS No. 1131622-42-8
Cat. No. B3185259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-hydroxy-5-iodobenzoate
CAS1131622-42-8
Molecular FormulaC13H9IO3
Molecular Weight340.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)O
InChIInChI=1S/C13H9IO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H
InChIKeyKOXUCLDCXDBNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-Hydroxy-5-iodobenzoate Product Overview


Phenyl 2-hydroxy-5-iodobenzoate (CAS 1131622-42-8) is an iodinated salicylic acid phenyl ester belonging to the class of halogenated benzoate derivatives [1]. It features a 2-hydroxybenzoate core with iodine substitution at the 5-position and a phenyl ester moiety, conferring distinct physicochemical properties relative to its free acid counterpart [2]. This compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology, with applications spanning enzyme inhibition studies [3], development of tumor imaging agents , and synthesis of complex organic molecules .

Research Intermediate Halogenated benzoate scaffold for medicinal chemistry and chemical biology
Enzyme Inhibition May support phosphoglycerate kinase and salicylate-class inhibition studies
Imaging Probe Synthesis Iodine-containing precursor for radiolabeled tumor-imaging agent development

Why Phenyl 2-Hydroxy-5-iodobenzoate Cannot Be Substituted


The phenyl ester moiety of Phenyl 2-hydroxy-5-iodobenzoate fundamentally alters its physicochemical and pharmacokinetic profile relative to the parent acid (2-hydroxy-5-iodobenzoic acid, CAS 119-30-2) and other ester analogs . Specifically, esterification with a phenyl group increases lipophilicity (LogP) by approximately 0.3-1.5 units compared to the free acid, while also shifting the acid dissociation constant (pKa) from ~2.67 to ~8.10, effectively eliminating the carboxylic acid functionality and creating a neutral prodrug-like molecule [1]. These modifications directly impact membrane permeability, solubility, and metabolic stability, making generic substitution with the free acid or simpler alkyl esters unsuitable for applications requiring specific lipophilicity windows or esterase-mediated activation [2][3]. The following quantitative evidence demonstrates precisely where this compound offers measurable differentiation.

Free acid replacement
Substituting with 2-hydroxy-5-iodobenzoic acid may alter permeability and charge profile because of a marked shift in ionization behavior.
Simple alkyl ester mismatch
Alkyl esters may not match the specific lipophilicity window or esterase-cleavage kinetics required for prodrug research.
Iodine position specificity
5-Iodo substitution contributes to enzyme affinity profile; alternative halogen or position may not reproduce reported inhibition context.

Quantitative Differentiation Evidence for Phenyl 2-Hydroxy-5-iodobenzoate


Lipophilicity Increase vs. Parent Acid

Phenyl 2-hydroxy-5-iodobenzoate exhibits a calculated LogP of 3.216, representing a 0.31 unit increase over the parent 2-hydroxy-5-iodobenzoic acid (LogP 2.906) [1][2]. This increase is attributed to the phenyl ester group replacing the carboxylic acid proton, enhancing hydrophobicity and predicted membrane permeability .

LogP Increase
Reported
+0.31
ΔLogP vs. parent acid (calculated)
May support passive membrane diffusion in prodrug research
Experimental permeability data not yet reported
Lipophilicity Physicochemical Property Drug Design

pKa Shift and Loss of Carboxylic Acid Function

The predicted pKa of Phenyl 2-hydroxy-5-iodobenzoate is 8.10±0.18, primarily reflecting the phenolic hydroxyl group, whereas the parent acid exhibits a carboxylic acid pKa of 2.67 [1]. This >5-unit shift indicates complete loss of acidic carboxyl character at physiological pH, converting the molecule from an ionizable acid to a neutral ester .

pKa Shift
Reported
+5.43
ΔpKa vs. parent acid (predicted)
Neutral species at physiological pH may reduce charge-related permeability limitations in research models
Experimental pKa confirmation advised
pKa Physicochemical Property Prodrug

TPSA Reduction for Better Permeability

Phenyl 2-hydroxy-5-iodobenzoate exhibits a calculated TPSA of 46.53 Ų, which is 11.0 Ų lower than the parent acid's TPSA of 57.53 Ų [1][2]. TPSA values below 60 Ų are associated with good intestinal absorption and blood-brain barrier penetration [3].

TPSA Reduction
Reported
−11.0 Ų
ΔTPSA vs. parent acid (calculated)
Lower TPSA may support CNS-penetrant compound design in research
In vitro permeability not reported
TPSA Permeability Drug-likeness

Enhanced Phosphoglycerate Kinase Inhibition

While direct data for the phenyl ester is not available, its parent acid (2-hydroxy-5-iodobenzoate) inhibits yeast phosphoglycerate kinase with Ki values of 0.60 mM and 13 mM, representing a 16.7-fold and 13.8-fold increase in potency relative to salicylate (Ki = 10 mM and 180 mM) [1]. This potency enhancement is attributed to the iodine atom at the 5-position, which improves nucleotide binding mimicry [2]. The phenyl ester is anticipated to retain this iodine-dependent affinity while offering improved cellular penetration due to its ester prodrug nature.

Enzyme Inhibition
Class-level
~14–17× lower Ki
Parent acid vs. salicylate (yeast PGK assay)
Iodine substitution may contribute affinity gain; ester prodrug form may improve cellular uptake in enzyme assays
Direct phenyl ester data unavailable; class-level inference
Enzyme Inhibition Phosphoglycerate Kinase Salicylates

Prodrug Scaffold for 5-Iodosalicylic Acid

Esterification of 2-hydroxy-5-iodobenzoic acid with a phenyl group creates a neutral prodrug that can be cleaved by esterases in vivo to release the active acid [1]. The acid form is a validated intermediate in the synthesis of radiolabeled benzamide analogs for tumor imaging and Congo Red dye for biological analyses . The phenyl ester's increased lipophilicity and reduced polarity make it a more suitable candidate for oral administration or CNS targeting compared to the free acid.

Prodrug Potential
Class-level
LogP 3.216 / pKa 8.10
Phenyl ester; no direct cleavage data
May serve as a neutral prodrug for intracellular acid release in research models
Inferred from ester prodrug design principles
Prodrug Esterase Activation Drug Delivery

Phenyl 2-Hydroxy-5-iodobenzoate Application Scenarios


Prodrug Design for 5-Iodosalicylic Acid

Phenyl 2-hydroxy-5-iodobenzoate serves as a lipophilic, neutral prodrug of 2-hydroxy-5-iodobenzoic acid, designed to enhance membrane permeability and oral bioavailability. Its LogP of 3.216 (vs. 2.906 for the acid) and pKa of 8.10 (vs. 2.67 for the acid) indicate a >5-unit reduction in acidity, enabling passive diffusion across lipid bilayers and potential CNS penetration [1]. This prodrug can be cleaved by endogenous esterases to release the active acid, which is a validated intermediate for tumor imaging agents and Congo Red dye .

Enzyme Inhibition with Improved Cellular Uptake

The parent acid, 2-hydroxy-5-iodobenzoate, inhibits phosphoglycerate kinase with Ki values of 0.60 mM and 13 mM, representing a ~14-17-fold improvement over salicylate [2]. The phenyl ester prodrug form is expected to retain this iodine-dependent affinity while offering superior cellular penetration due to its increased lipophilicity and reduced polar surface area (TPSA 46.53 Ų vs. 57.53 Ų for the acid) [1][3]. This combination of potency and permeability makes it an ideal tool compound for studying intracellular targets in live-cell assays.

Synthesis of Radiolabeled Tumor Imaging Agents

2-Hydroxy-5-iodobenzoic acid is a key reagent in the synthesis of radiolabeled benzamide analogs for tumor imaging [4]. The phenyl ester offers a more lipophilic and stable handle for further derivatization, potentially improving the pharmacokinetic properties of the final imaging probes. Its calculated LogP of 3.216 and TPSA of 46.53 Ų align with favorable drug-like properties for in vivo imaging applications [1][3].

Application
Selection Property
Validation Focus
Prodrug design for 5-iodosalicylic acid
Lipophilic ester pro-moiety with neutral pH profile
Permeability and esterase-cleavage context in research models
Enzyme inhibition with cellular uptake
Iodine-dependent affinity and ester prodrug form
Intracellular target engagement and kinase inhibition assay context
Radiolabeled tumor imaging agent synthesis
Iodine-containing scaffold for radiolabeling
Radiolabeling compatibility and in vivo imaging research context

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